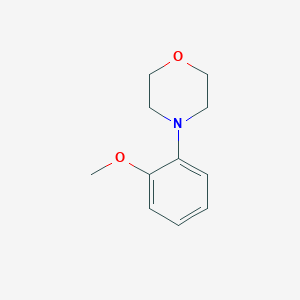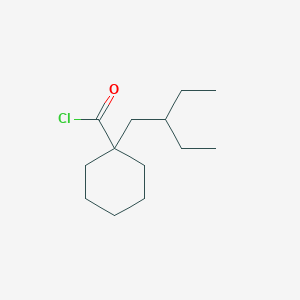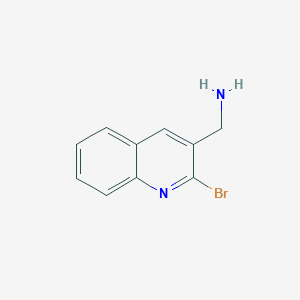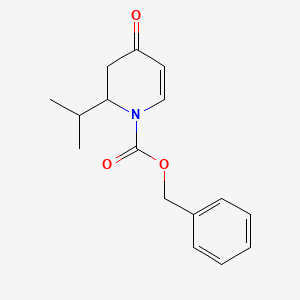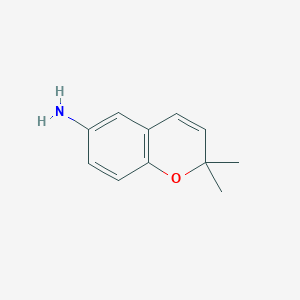
2,2-Dimethyl-2H-chromen-6-amine
Descripción general
Descripción
2,2-Dimethyl-2H-chromen-6-amine (2,2-DMC) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of fields. 2,2-DMC is a member of the chromene family and is an important intermediate for the synthesis of other chromene compounds. It is a colorless solid with a molecular weight of 164.19 g/mol. It has a melting point of 91-93 °C and is soluble in ethanol, methanol, and chloroform. The structure of 2,2-DMC consists of a six-membered ring with two methyl groups attached to the ring.
Aplicaciones Científicas De Investigación
Synthesis of Methyl Substituted Chromanol
Methylation of chroman derivatives, including 2,2-dimethyl-2H-chromen-6-amine, has been studied for its potential in producing vitamin K analogues. The process involves a Mannich reaction followed by hydrogenative cleavage, showcasing the compound's utility in synthetic organic chemistry and potential applications in pharmaceuticals (Maruyama, Tobimatsu, & Naruta, 1979).
Catalytic Epoxidation of Alkenes
2,2-Dimethyl-2H-chromen-6-amine derivatives have been utilized in the enantioselective epoxidation of nonfunctionalized alkenes, demonstrating high conversions and chiral induction. This application underscores the compound's relevance in asymmetric synthesis, contributing to the development of enantiomerically pure epoxides critical in drug synthesis and fine chemical production (Kureshy et al., 2002).
Chemical Reactions and Interactions
Reaction with Amines
The interaction of 2,2-dimethyl-2H-chromen-6-amine with various amines leads to the formation of novel cyclic phosphonic analogues. This highlights the compound's reactivity and potential for generating new chemical entities, which could be explored further for various applications, including medicinal chemistry and material science (Budzisz Elż & Pastuszko Slawomir, 1999).
Antimicrobial Properties
Certain derivatives of 2,2-dimethyl-2H-chromen-6-amine have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of this scaffold in developing new antimicrobial agents. The exploration of these derivatives opens avenues for the creation of novel therapeutics to combat microbial resistance (Rai et al., 2010).
Propiedades
IUPAC Name |
2,2-dimethylchromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-chromen-6-amine | |
CAS RN |
135082-85-8 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

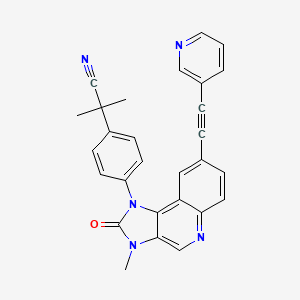
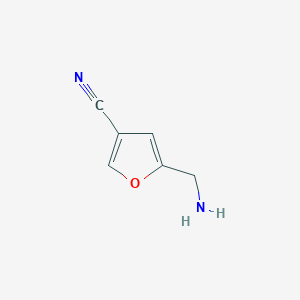
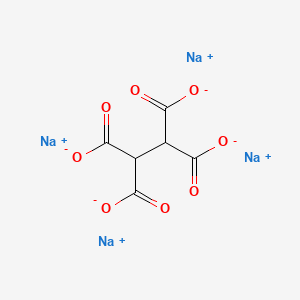
![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)
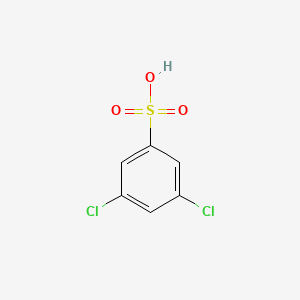
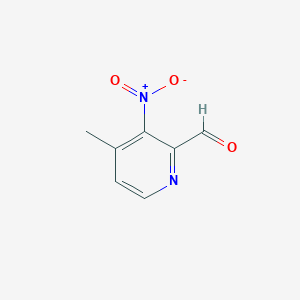

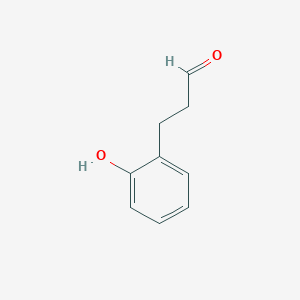
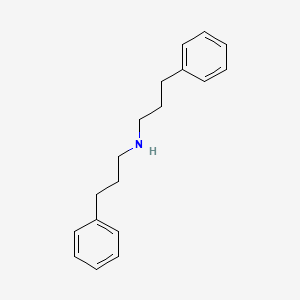
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
